

GPX4-IN-4: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPX4-IN-4, also identified as Compound 24, is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] As a key regulator of ferroptosis, an iron-dependent form of programmed cell death, GPX4 has emerged as a compelling therapeutic target in oncology and other diseases.[3][4] GPX4-IN-4 serves as a valuable chemical probe for elucidating the role of GPX4 in cellular processes and as a potential lead compound for the development of novel therapeutics that induce ferroptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GPX4-IN-4, including available quantitative data, experimental methodologies, and a detailed examination of its mechanism of action within the ferroptosis signaling pathway.

Chemical Structure and Properties

GPX4-IN-4 is a structural analog of the known GPX4 inhibitor RSL3.[5] It possesses a chloroacetamide moiety, which is believed to be responsible for its covalent interaction with the selenocysteine residue in the active site of GPX4.

Property	Value	Reference
Molecular Formula	C22H21CIN2O5S	[2]
Molecular Weight	460.9 g/mol	[2]
Formal Name	(1S,3R)-2-(2- chloroacetyl)-2,3,4,9- tetrahydro-1-[4- (methylsulfonyl)phenyl]-1H- pyrido[3,4-b]indole-3- carboxylic acid, methyl ester	[6]
CAS Number	2920221-53-8	[1]
Appearance	Solid	[6]
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml	[6]

Biological Activity and Quantitative Data

GPX4-IN-4 has been demonstrated to be a potent inducer of ferroptosis in cancer cell lines that are dependent on GPX4 for survival. Its efficacy has been quantified through various in vitro and in vivo studies.

In Vitro Activity

Cell Line	Assay	Parameter	Value	Reference
HT1080	Cell Viability	EC50	0.09 μM (at 24h)	[2]
HT1080	Cell Viability	EC50	0.17 μM (at 6h)	[2]
HT1080	Cell Viability	EC50	0.27 μM (at 3h)	[2]
HT1080	Cell Viability	EC50	0.85 μM (at 1.5h)	[2]
NCI-H1703	Cell Viability (72h)	EC50	0.117 μΜ	[2]
NCI-H1703 (with Fer-1)	Cell Viability (72h)	EC50	4.74 μΜ	[2]


In Vivo Activity

Animal Model	Dosage	Administration	Key Findings	Reference
SCID/Beige mice	100 and 200 mg/kg	Single Intraperitoneal (i.p.) injection	Engaged kidney GPX4 and induced pharmacodynami c (PD) markers. A shift in the GPX4 band was observed.	[2]
SCID/Beige mice with WSU- DLCL2 xenografts	50 mg/kg	Daily i.p. injection for 20 days	No significant effect on tumor growth, although partial target engagement was observed in tumor homogenate.	[2]

Mechanism of Action and Signaling Pathway

GPX4-IN-4 exerts its biological effect by directly inhibiting the enzymatic activity of GPX4.[1] GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides to their corresponding nontoxic alcohols, thereby protecting cellular membranes from oxidative damage.[7] By inhibiting GPX4, **GPX4-IN-4** leads to the accumulation of lipid reactive oxygen species (ROS), which, in the presence of iron, triggers a cascade of events culminating in ferroptotic cell death.[8]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GPX4 in ferroptosis and its pharmacological implication PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Glutathione peroxidase 4 Wikipedia [en.wikipedia.org]
- 8. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPX4-IN-4: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581942#chemical-structure-and-properties-of-gpx4-in-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com